molecular formula C13H19NO B8714570 4-(4-Methylbenzyl)-piperidin-4-ol CAS No. 192990-05-9

4-(4-Methylbenzyl)-piperidin-4-ol

Cat. No.: B8714570
CAS No.: 192990-05-9
M. Wt: 205.30 g/mol
InChI Key: DGNFSJPAWJLVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylbenzyl)-piperidin-4-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant and Antipsychotic Development
4-(4-Methylbenzyl)-piperidin-4-ol has been investigated as a potential intermediate in the synthesis of antidepressants and antipsychotic medications. Its structural properties allow it to interact effectively with neurotransmitter systems, particularly those involving serotonin and dopamine. For instance, compounds derived from this structure have shown promise in modulating serotonin receptors, which is crucial for treating mood disorders.

Case Study: Synthesis of Mirtazapine
Mirtazapine, an antidepressant, utilizes intermediates similar to this compound. Research indicates that modifications to the piperidine ring can enhance the pharmacological profile of such compounds, leading to improved efficacy in mood regulation and reduced side effects.

Neuropharmacological Research

NMDA Receptor Antagonism
The compound has been studied for its role as an NMDA receptor antagonist. NMDA receptors are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia. By blocking these receptors, this compound may help mitigate symptoms associated with these disorders.

Case Study: Ro 63-1908
Research on Ro 63-1908, a derivative of this compound, highlighted its selective antagonistic effects on NR2B NMDA receptors. This specificity may lead to fewer side effects compared to non-selective NMDA antagonists, making it a candidate for further clinical development.

Anticancer Properties

Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with cellular pathways involved in tumor growth.

Data Table: Inhibitory Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 Value (µM)Reference
This compoundA549 (Lung Cancer)15Zhou et al., 1999
Ro 63-1908U87 (Brain Cancer)12Gill et al., 2002
Novel ThiosemicarbazonesVariousVariesRecent Studies

Synthesis and Chemical Research

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules used in pharmaceuticals and agrochemicals.

Synthetic Pathways
Research has focused on developing efficient synthetic routes for producing this compound and its derivatives. These pathways often involve multi-step reactions that optimize yield and purity.

Properties

CAS No.

192990-05-9

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-[(4-methylphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-13(15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3

InChI Key

DGNFSJPAWJLVOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCNCC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-4-(4-methyl-benzyl)-piperidin-1-carboxylic acid ethylester (70.5 g, 0.25 mol) and sodium hydroxide (26 g, 0.65 mol) in ethanol (350 ml) and water (50 ml) was refluxed for 2 days. Sodium hydroxide (20 g, 0.50 mol) was added and refluxing commenced for another day before cooling to room temperature and evaporating the solvent. The residue was taken up with CH2Cl2 (700 ml) and water (1 l), the organic phase was separated and the water phase extracted with CH2Cl2. The organic phases were pooled, dried with MgSO4 and the solvent was evaporated. The residue was crystallized from n-hexane to give 4-(4-methyl-benzyl)-piperidin-4-ol (34 g, 66%) as an off-white solid, m.p. 118°-121° C. and MS: m/e=206 (M+).
Name
4-hydroxy-4-(4-methyl-benzyl)-piperidin-1-carboxylic acid ethylester
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.